4-(2-Metil-4-nitrofenoxi)fenol

Descripción general

Descripción

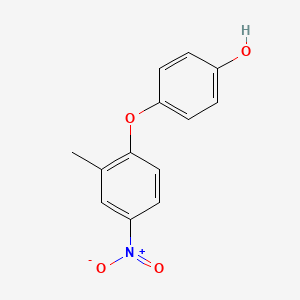

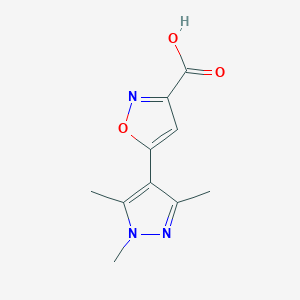

“4-(2-Methyl-4-nitrophenoxy)phenol” is a chemical compound with the molecular formula C13H11NO4 . It is a phenol derivative, which means it contains a benzene ring bonded to a hydroxyl group .

Synthesis Analysis

Phenol derivatives like “4-(2-Methyl-4-nitrophenoxy)phenol” have been synthesized using various methods. For instance, a group led by Zhong in 2022 published a synthesis method for producing a similar compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis

The molecular structure of “4-(2-Methyl-4-nitrophenoxy)phenol” consists of 13 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They don’t undergo oxidation in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenols, including “4-(2-Methyl-4-nitrophenoxy)phenol”, form much stronger hydrogen bonds than alcohols, making them more soluble in water and giving them a higher boiling point .Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales Bioactivos

4-(2-Metil-4-nitrofenoxi)fenol: es un valioso bloque de construcción en la síntesis de productos naturales bioactivos . Su complejidad estructural permite la creación de diversos compuestos con potenciales actividades biológicas, incluyendo efectos antitumorales y antiinflamatorios. La capacidad del compuesto para someterse a diversas reacciones químicas lo convierte en un precursor versátil en el desarrollo de nuevos agentes medicinales.

Producción de Polímeros Conductores

Este compuesto juega un papel crucial en la producción de polímeros conductores . Su estructura fenólica es propicia para la polimerización, lo que lleva a materiales con excelente conductividad eléctrica. Estos polímeros son esenciales para crear componentes en microelectrónica y dispositivos de almacenamiento de energía.

Antioxidantes en Aplicaciones Industriales

Debido a su naturaleza fenólica, This compound exhibe propiedades antioxidantes . Puede utilizarse en diversas industrias, como plásticos, adhesivos y recubrimientos, para mejorar la estabilidad térmica y prolongar la vida útil de los productos al evitar la degradación oxidativa.

Absorbentes Ultravioleta

La estructura del compuesto le permite absorber eficazmente la radiación UV, convirtiéndolo en un candidato ideal para su uso como absorbente UV . Esta aplicación es especialmente valiosa en la industria cosmética, donde puede proteger la piel de los dañinos rayos UV, y en la fabricación de plásticos, donde ayuda a prevenir la degradación del material inducida por los rayos UV.

Retardantes de Llama

This compound: puede incorporarse a los materiales para mejorar su resistencia al fuego . Esto es crucial para la seguridad en materiales de construcción, textiles y dispositivos electrónicos, donde reducir la inflamabilidad es de suma importancia.

Desarrollo de Poliimidas de Alto Rendimiento

El compuesto se utiliza en la síntesis de poliimidas de alto rendimiento . Estas poliimidas presentan una notable estabilidad térmica, resistencia química y resistencia mecánica, lo que las hace adecuadas para aplicaciones avanzadas en aeroespacial, automoción y microelectrónica.

Mecanismo De Acción

Target of Action

Phenol derivatives, including m-aryloxy phenols, have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Mode of Action

The mode of action of 4-(2-Methyl-4-nitrophenoxy)phenol is likely related to its chemical structure, which contains a nitro group and an ether group. The nitro group is electron-attracting, which can influence the compound’s reactivity and interaction with its targets . The ether group can participate in nucleophilic aromatic substitution reactions .

Biochemical Pathways

Nitro group-containing compounds, including nitrophenols, have been studied for their degradation by microbes . This suggests that 4-(2-Methyl-4-nitrophenoxy)phenol may be metabolized in similar pathways.

Pharmacokinetics

The compound’s molecular structure, which includes a nitro group and an ether group, could influence its pharmacokinetic properties .

Result of Action

M-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety and Hazards

Direcciones Futuras

Phenol derivatives, including “4-(2-Methyl-4-nitrophenoxy)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Análisis Bioquímico

Biochemical Properties

4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme para-nitrophenol 4-monooxygenase, which catalyzes the monooxygenation of 4-(2-Methyl-4-nitrophenoxy)phenol to form intermediates such as methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by enzymes such as 1,4-benzoquinone reductase, which enhances the activity of para-nitrophenol 4-monooxygenase in the conversion process . The interaction of 4-(2-Methyl-4-nitrophenoxy)phenol with these enzymes highlights its role in the degradation and catabolism of structurally similar compounds.

Cellular Effects

4-(2-Methyl-4-nitrophenoxy)phenol has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the expression of genes involved in the catabolism of nitrophenolic compounds, leading to changes in cellular metabolism and energy production . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methyl-4-nitrophenoxy)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of para-nitrophenol 4-monooxygenase, facilitating the monooxygenation reaction that converts 4-(2-Methyl-4-nitrophenoxy)phenol to methyl-1,4-benzoquinone . This binding interaction is crucial for the subsequent reduction of methyl-1,4-benzoquinone to methylhydroquinone by 1,4-benzoquinone reductase . Additionally, 4-(2-Methyl-4-nitrophenoxy)phenol can inhibit or activate other enzymes involved in its metabolic pathway, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methyl-4-nitrophenoxy)phenol have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of other chemicals. Studies have shown that 4-(2-Methyl-4-nitrophenoxy)phenol can degrade into various intermediates over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have also demonstrated that prolonged exposure to 4-(2-Methyl-4-nitrophenoxy)phenol can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in biochemical analysis.

Dosage Effects in Animal Models

The effects of 4-(2-Methyl-4-nitrophenoxy)phenol vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function and metabolism. At higher doses, 4-(2-Methyl-4-nitrophenoxy)phenol can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and disruption of cellular processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings underscore the importance of dosage considerations in the study of 4-(2-Methyl-4-nitrophenoxy)phenol.

Metabolic Pathways

4-(2-Methyl-4-nitrophenoxy)phenol is involved in several metabolic pathways, including the degradation of nitrophenolic compounds. The compound interacts with enzymes such as para-nitrophenol 4-monooxygenase and 1,4-benzoquinone reductase, which catalyze its conversion to intermediates like methyl-1,4-benzoquinone and methylhydroquinone . These intermediates are further processed by other enzymes in the metabolic pathway, leading to the production of metabolites that can be utilized or excreted by the cell. The involvement of 4-(2-Methyl-4-nitrophenoxy)phenol in these metabolic pathways highlights its role in the catabolism of structurally similar compounds.

Transport and Distribution

The transport and distribution of 4-(2-Methyl-4-nitrophenoxy)phenol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 4-(2-Methyl-4-nitrophenoxy)phenol across cellular membranes and its localization within specific cellular compartments The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment

Subcellular Localization

The subcellular localization of 4-(2-Methyl-4-nitrophenoxy)phenol plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. For example, the presence of 4-(2-Methyl-4-nitrophenoxy)phenol in the mitochondria may influence cellular respiration and energy production, while its localization in the nucleus could impact gene expression and cell signaling pathways.

Propiedades

IUPAC Name |

4-(2-methyl-4-nitrophenoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPIGPKWGOPDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600676 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112556-08-8 | |

| Record name | 4-(2-Methyl-4-nitrophenoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)-2-oxoethoxy]benzoic acid](/img/structure/B1368048.png)

![(2E)-3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368068.png)

![(2E)-3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1368069.png)